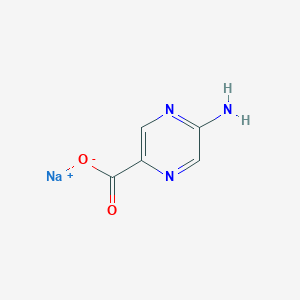

Sodium 5-aminopyrazine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 5-氨基吡嗪-2-羧酸钠的合成通常涉及 5-氨基吡嗪-2-羧酸与氢氧化钠的反应。 反应在水性介质中进行,产物通过结晶分离 . 反应条件通常比较温和,温度保持在室温到略高于室温的水平。

工业生产方法: 在工业规模上,5-氨基吡嗪-2-羧酸钠的生产遵循类似的合成路线,但条件经过优化以提高产率和纯度。 使用高纯度试剂和受控反应环境可确保最终产品的质量一致 .

化学反应分析

反应类型: 5-氨基吡嗪-2-羧酸钠会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的吡嗪衍生物。

还原: 它可以在特定条件下被还原,生成不同的氨基吡嗪衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷和酰氯等试剂.

科学研究应用

5-氨基吡嗪-2-羧酸钠在科学研究中具有广泛的应用:

化学: 它用作合成更复杂吡嗪衍生物的构建块。

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗病毒特性。

作用机制

5-氨基吡嗪-2-羧酸钠的作用机制主要与其作为生物活性化合物合成中的中间体有关。 例如,在法匹拉韦的情况下,该化合物经历代谢转化为其活性形式,抑制病毒 RNA 依赖性 RNA 聚合酶,从而阻止病毒复制 . 所涉及的分子靶点和途径对从 5-氨基吡嗪-2-羧酸钠合成的生物活性化合物来说是特异的 .

类似化合物:

- 5-氨基吡嗪-2-羧酸

- 丙基 5-氨基吡嗪-2-羧酸酯

- 3,6-二氯吡嗪-2-腈

比较: 5-氨基吡嗪-2-羧酸钠因其钠盐形式而独特,与母体酸 5-氨基吡嗪-2-羧酸相比,其溶解度和稳定性更高 . 这使得它更适合某些合成应用和分析目的。 此外,它作为抗病毒药物如法匹拉韦合成中的中间体,突出了其在药物化学中的重要性 .

相似化合物的比较

- 5-aminopyrazine-2-carboxylic acid

- Propyl 5-aminopyrazine-2-carboxylate

- 3,6-dichloropyrazine-2-carbonitrile

Comparison: Sodium 5-aminopyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent acid, 5-aminopyrazine-2-carboxylic acid . This makes it more suitable for certain synthetic applications and analytical purposes. Additionally, its role as an intermediate in the synthesis of antiviral drugs like favipiravir highlights its importance in medicinal chemistry .

生物活性

Sodium 5-aminopyrazine-2-carboxylate is a sodium salt derivative of 5-aminopyrazine-2-carboxylic acid, characterized by a pyrazine ring with an amino group and a carboxylate group. This compound has attracted significant attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

- Molecular Formula : C₅H₄N₂O₂Na

- Molecular Weight : Approximately 143.11 g/mol

- Structure : The compound features a five-membered heterocyclic ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its mechanism of action is believed to involve disruption of bacterial metabolism, particularly through interference with the CoA biosynthetic pathway.

-

Binding to Target Proteins :

- This compound interacts with specific proteins involved in metabolic pathways within bacteria, notably PanD, an enzyme critical for coenzyme A biosynthesis in Mycobacterium tuberculosis .

- Isothermal titration calorimetry studies have indicated strong binding affinities to these target proteins, suggesting a potential for therapeutic applications against resistant strains of tuberculosis .

-

Comparison with Related Compounds :

- Structural analogs such as pyrazinamide and pyrazinoic acid are known for their roles in tuberculosis treatment. This compound shares structural similarities with these compounds but exhibits unique biological activities that differentiate it from its counterparts .

In Vitro Studies

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives:

- Antimycobacterial Activity : The compound demonstrated significant activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established treatments .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 cancer cell lines indicated that while some derivatives exhibited low cytotoxicity, this compound maintained a favorable safety profile .

Comparative Efficacy Table

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 12.5 | Antimycobacterial |

| Pyrazinamide | 10 | Antitubercular |

| Pyrazinoic Acid | 15 | Active Metabolite |

| Ethyl 5-Aminopyrazine-2-Carboxylate | >50 | Less Active |

属性

分子式 |

C5H4N3NaO2 |

|---|---|

分子量 |

161.09 g/mol |

IUPAC 名称 |

sodium;5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |

InChI 键 |

IDBXPDCWZAYRIC-UHFFFAOYSA-M |

规范 SMILES |

C1=C(N=CC(=N1)N)C(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。